molecular formula C7H12O B13546520 4-Methylhex-2-enal

4-Methylhex-2-enal

Cat. No.: B13546520
M. Wt: 112.17 g/mol
InChI Key: PKOVRWKTLYBDGH-SNAWJCMRSA-N
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Description

4-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the second carbon atom and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhex-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylhex-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 4-methylhex-2-enol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: 4-Methylhex-2-enoic acid

    Reduction: 4-Methylhex-2-enol

    Substitution: Products depend on the nucleophile used (e.g., amines, alcohols)

Scientific Research Applications

4-Methylhex-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylhex-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-hexene: An isomer with a double bond at the second carbon atom but lacking the aldehyde group.

    4-Methylhex-2-enoic acid: The oxidized form of 4-Methylhex-2-enal.

    4-Methylhex-2-enol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific structure, which includes both an aldehyde group and a double bond

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-4-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h4-7H,3H2,1-2H3/b5-4+

InChI Key

PKOVRWKTLYBDGH-SNAWJCMRSA-N

Isomeric SMILES

CCC(C)/C=C/C=O

Canonical SMILES

CCC(C)C=CC=O

Origin of Product

United States

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